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3-(1,1-Difluoroethyl)benzaldehyde Documentation Hub

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  • Product: 3-(1,1-Difluoroethyl)benzaldehyde
  • CAS: 1032527-37-9

Core Science & Biosynthesis

Foundational

Structure and molecular weight of 3-(1,1-Difluoroethyl)benzaldehyde

An In-depth Technical Guide to 3-(1,1-Difluoroethyl)benzaldehyde Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3-(1,1-difluor...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-(1,1-Difluoroethyl)benzaldehyde

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(1,1-difluoroethyl)benzaldehyde, a key building block in modern medicinal chemistry. The strategic introduction of the 1,1-difluoroethyl moiety into aromatic systems offers a nuanced approach to modulating the physicochemical and pharmacological properties of lead compounds. This document details the compound's molecular structure, physicochemical properties, a validated synthesis protocol, and methods for its analytical characterization. Furthermore, it explores the rationale behind its use in drug discovery, highlighting the role of fluorine in enhancing metabolic stability and target-binding affinity. This guide is intended to serve as a valuable resource for scientists engaged in the design and synthesis of novel therapeutics.

Introduction: The Strategic Role of Fluorine in Drug Design

The incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry for optimizing drug-like properties.[1][2] Fluorine's high electronegativity, combined with a van der Waals radius similar to that of hydrogen, allows it to serve as a bioisostere for hydrogen or a hydroxyl group, while profoundly altering local electronic environments.[1][3] The geminal difluoroalkyl group (CF2), as present in 3-(1,1-difluoroethyl)benzaldehyde, is of particular interest. It can act as a lipophilic hydrogen bond donor and is more metabolically robust than a corresponding methyl or hydroxyl group, often leading to improved pharmacokinetic profiles such as increased half-life and bioavailability.[3][4]

3-(1,1-Difluoroethyl)benzaldehyde is a versatile synthetic intermediate. The benzaldehyde functional group is a cornerstone of organic synthesis, readily participating in a wide array of chemical transformations including reductive aminations, Wittig reactions, and aldol condensations to build molecular complexity.[5][6] The presence of the 1,1-difluoroethyl group at the meta-position of the aromatic ring provides a strategic tool for chemists to fine-tune the properties of the final compound, making this reagent a valuable asset in the drug discovery pipeline.[2][7]

Molecular Structure and Physicochemical Properties

The fundamental characteristics of 3-(1,1-difluoroethyl)benzaldehyde are crucial for its application in synthesis and drug design.

Chemical Structure

The molecule consists of a central benzene ring substituted with a formyl (aldehyde) group and a 1,1-difluoroethyl group at the meta (1,3) positions.

Synthesis_Workflow Start 3'-Acetylbenzonitrile Step1 Deoxofluorination (e.g., DAST, Deoxo-Fluor®) Start->Step1 Intermediate 3-(1,1-Difluoroethyl)benzonitrile Step1->Intermediate Step2 Reduction to Aldehyde (e.g., DIBAL-H) Intermediate->Step2 Product 3-(1,1-Difluoroethyl)benzaldehyde Step2->Product Drug_Development_Logic cluster_0 Core Scaffold cluster_1 Chemical Elaboration cluster_2 Desired Physicochemical Improvements cluster_3 Therapeutic Outcome Scaffold 3-(1,1-Difluoroethyl)benzaldehyde ReductiveAmination Reductive Amination Scaffold->ReductiveAmination Wittig Wittig Reaction Scaffold->Wittig Aldol Aldol Condensation Scaffold->Aldol MetabolicStability Increased Metabolic Stability ReductiveAmination->MetabolicStability Lipophilicity Modulated Lipophilicity ReductiveAmination->Lipophilicity BindingAffinity Enhanced Binding Affinity ReductiveAmination->BindingAffinity Wittig->MetabolicStability Wittig->Lipophilicity Wittig->BindingAffinity Aldol->MetabolicStability Aldol->Lipophilicity Aldol->BindingAffinity DrugCandidate Optimized Drug Candidate MetabolicStability->DrugCandidate Lipophilicity->DrugCandidate BindingAffinity->DrugCandidate

Sources

Exploratory

3-(1,1-Difluoroethyl)benzaldehyde chemical safety and hazards

Strategic Utility, Safety Profiling, and Handling Protocols Executive Summary 3-(1,1-Difluoroethyl)benzaldehyde (CAS 1240256-82-3) represents a critical class of fluorinated building blocks used to modulate metabolic sta...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Utility, Safety Profiling, and Handling Protocols

Executive Summary

3-(1,1-Difluoroethyl)benzaldehyde (CAS 1240256-82-3) represents a critical class of fluorinated building blocks used to modulate metabolic stability and lipophilicity in drug discovery. The 1,1-difluoroethyl (


) moiety serves as a bioisostere for ethyl, isopropyl, or carbonyl groups, blocking benzylic oxidation while maintaining steric fidelity. This guide provides a comprehensive breakdown of its physicochemical properties, safety hazards, and validated experimental workflows.
Part 1: Chemical Identity & Physicochemical Profiling

The introduction of the gem-difluoro group significantly alters the electronic and physical profile compared to the non-fluorinated analog (3-ethylbenzaldehyde). The electron-withdrawing nature of the fluorine atoms increases the electrophilicity of the aldehyde carbonyl, influencing reaction kinetics in nucleophilic additions.

Table 1: Physicochemical Specifications
PropertyValue / DescriptionNote
Chemical Name 3-(1,1-Difluoroethyl)benzaldehyde
CAS Registry 1240256-82-3
Molecular Formula

Molecular Weight 170.16 g/mol
Appearance Colorless to pale yellow liquidOxidation leads to yellowing
Boiling Point ~195–200 °C (Predicted)Distill under reduced pressure
Density ~1.18 g/cm³Higher than non-fluorinated analogs
LogP 2.3–2.6 (Predicted)Moderate lipophilicity
Solubility DCM, THF, MeOH, EtOAcSparingly soluble in water

Expert Insight: While experimental boiling points for this specific isomer are often proprietary, fluorinated benzaldehydes generally exhibit higher volatility than expected for their mass due to weak intermolecular van der Waals interactions, yet higher densities due to the fluorine atoms.

Part 2: Hazard Identification & Safety Protocols (HSE)

As an aldehyde bearing a fluorinated alkyl chain, this compound presents a dual hazard profile: general aldehyde reactivity (sensitization, irritation) and potential fluoride release under extreme thermal decomposition.

GHS Classification (Aligned with 29 CFR 1910.1200)
  • Signal Word: WARNING

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][4][5][6]

  • H335: May cause respiratory irritation.[1][2][4][5][6]

  • H227: Combustible liquid (Flash point likely >60°C but <93°C).

Storage & Handling Strategy

The primary instability mechanism is aerobic oxidation . Benzaldehydes spontaneously oxidize to benzoic acids upon exposure to air, a process accelerated by light.

  • Atmosphere: Must be stored under an inert atmosphere (Nitrogen or Argon).

  • Temperature: Refrigerate (2–8 °C) to retard oxidation and minimize volatility.

  • Container: Amber glass with Teflon-lined caps. Avoid metal containers that may catalyze decomposition.

Critical Safety Note: In the event of a fire, thermal decomposition may release Hydrogen Fluoride (HF) and Carbonyl Fluoride. Firefighters must wear full structural gear and SCBA. Do not use a direct water jet, which may scatter the chemical; use alcohol-resistant foam or dry chemical extinguishers [1].[5]

Part 3: Synthetic Utility & Metabolic Logic

The strategic value of 3-(1,1-difluoroethyl)benzaldehyde lies in the "Fluorine Effect" on drug metabolism (DMPK).

The Bioisostere Argument

In medicinal chemistry, replacing a benzylic methylene (


) with a difluoromethylene (

) blocks Cytochrome P450-mediated hydroxylation. The C–F bond (approx. 116 kcal/mol) is significantly stronger than the C–H bond, rendering the position metabolically inert [2, 3].
  • Lipophilicity Modulation: The

    
     group is more lipophilic than a carbonyl but less lipophilic than a pure hydrocarbon chain, allowing for fine-tuning of LogD.
    
  • Conformational Lock: The van der Waals radius of fluorine (1.47 Å) is larger than hydrogen (1.20 Å), potentially restricting bond rotation and locking the pharmacophore into a bioactive conformation [4].

Part 4: Experimental Protocols
Protocol A: Reductive Amination (General Procedure)

This is the most common application, converting the aldehyde to a secondary or tertiary amine.

Rationale: The electron-withdrawing effect of the 3-difluoroethyl group makes the aldehyde carbonyl more electrophilic, facilitating rapid imine formation. However, it also makes the imine more prone to hydrolysis if moisture is present.

Materials:

  • 3-(1,1-Difluoroethyl)benzaldehyde (1.0 equiv)

  • Amine partner (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic, 1-2 drops)

Step-by-Step Workflow:

  • Imine Formation: In a flame-dried flask under Nitrogen, dissolve the aldehyde and amine in DCM (0.1 M concentration).

  • Activation: Add catalytic Acetic Acid. Stir at Room Temperature (RT) for 30–60 minutes. Checkpoint: Monitor by TLC/LCMS to ensure imine formation before reduction.

  • Reduction: Cool to 0 °C. Add STAB portion-wise over 10 minutes. (STAB is preferred over

    
     to avoid toxic cyanide byproducts).
    
  • Reaction: Warm to RT and stir for 2–4 hours.

  • Quench: Quench carefully with saturated aqueous

    
    . The gas evolution (
    
    
    
    ) indicates neutralization of acid.
  • Extraction: Extract with DCM (3x). Wash organics with brine, dry over

    
    , and concentrate.
    

Self-Validating Check: The appearance of a new spot on TLC with a different Rf and the disappearance of the aldehyde UV trace (254 nm) confirms conversion.

Part 5: Visualization & Workflows
Diagram 1: Safe Handling & Storage Lifecycle

This workflow illustrates the critical control points to prevent degradation and exposure.

SafetyLifecycle Receipt Receipt of Chemical (Check Seal Integrity) Inspection Visual Inspection (Colorless vs Yellow) Receipt->Inspection Immediate Inerting Inert Gas Purge (N2/Ar Blanket) Inspection->Inerting If Pass Quench Waste Disposal (Non-Halogenated Organic) Inspection->Quench If Oxidized (Solid/Dark) Storage Cold Storage (2-8°C, Amber Vial) Inerting->Storage Seal Usage Experimental Use (Fume Hood Only) Storage->Usage Equilibrate to RT Usage->Inerting Re-seal remaining Usage->Quench Reaction Waste

Caption: Lifecycle management for 3-(1,1-difluoroethyl)benzaldehyde emphasizing oxidation prevention.

Diagram 2: Metabolic Stability Logic (The "Why")

This diagram explains the medicinal chemistry logic behind selecting this specific building block.

MetabolicLogic Substrate Alkyl-Benzaldehyde (Standard) Metabolism CYP450 Enzyme Attack Substrate->Metabolism Oxidation Benzylic Oxidation (Rapid Clearance) Metabolism->Oxidation Weak C-H Bond Difluoro 3-(1,1-Difluoroethyl) Benzaldehyde Block Metabolic Block (C-F Bond Strength) Difluoro->Block Stable Extended Half-life (Improved PK) Block->Stable Resists Oxidation

Caption: Mechanistic comparison of metabolic clearance between alkyl and difluoroalkyl analogs.

References
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Haghi, B., et al. (2019). Fluorine-containing substituents: metabolism of the α,α-difluoroethyl thioether motif. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Reductive amination protocols using 3-(1,1-Difluoroethyl)benzaldehyde

Application Note: Reductive Amination Protocols for 3-(1,1-Difluoroethyl)benzaldehyde Executive Summary & Molecule Profile 3-(1,1-Difluoroethyl)benzaldehyde is a high-value building block in modern medicinal chemistry.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Reductive Amination Protocols for 3-(1,1-Difluoroethyl)benzaldehyde

Executive Summary & Molecule Profile

3-(1,1-Difluoroethyl)benzaldehyde is a high-value building block in modern medicinal chemistry.[1] The gem-difluoroethyl group (


) serves as a lipophilic, metabolically stable bioisostere for carbonyls, sulfoxides, or ethyl groups. Its incorporation into amine scaffolds via reductive amination is a critical transformation for modulating 

and blocking metabolic soft spots (e.g., benzylic oxidation).

This guide provides validated protocols for coupling this specific aldehyde with diverse amines, addressing the unique electronic activation provided by the fluorine substituents.

Property Data
Chemical Name 3-(1,1-Difluoroethyl)benzaldehyde
CAS Number 1032527-37-9
Molecular Formula

Molecular Weight 170.16 g/mol
Electronic Character Electron-Deficient (Activated Carbonyl)
Key Application Lipophilic Bioisostere Installation

Mechanistic Insight: The Fluorine Effect

To optimize the reaction, one must understand how the meta-difluoroethyl group influences reactivity. Unlike unsubstituted benzaldehyde, the


 group exerts a strong inductive electron-withdrawing effect (-I)  on the aromatic ring.[1]
  • Carbonyl Activation: The aldehyde carbon is more electrophilic (lower LUMO energy).[1]

    • Consequence: Imine formation is significantly faster than with standard benzaldehydes.[1]

  • Imine Instability: The resulting imine is more prone to hydrolysis if water is present and the reduction step is delayed.[1]

    • Operational Rule: Use desiccants (molecular sieves) or "one-pot" protocols where the reducing agent is present in situ.[1]

  • Reduction Selectivity: The electron-deficient imine reduces rapidly.[1] However, the benzylic C-F bonds are robust; standard borohydrides will not cause defluorination. Caution is only required with heterogeneous hydrogenation (Pd/C).[1]

Visualizing the Reaction Pathway

ReactionPathway Aldehyde 3-(1,1-Difluoroethyl) benzaldehyde Hemi Hemiaminal Intermediate Aldehyde->Hemi Fast Attack (Activated C=O) Amine Amine (R-NH2) Amine->Hemi Fast Attack (Activated C=O) Imine Activated Imine (Ar-CH=N-R) Hemi->Imine -H2O (Equilibrium) Product Target Amine (Ar-CH2-NH-R) Imine->Product Irreversible Reduction Acid Acid Cat. (AcOH) Acid->Hemi Catalysis Reductant Hydride Transfer (STAB / NaBH4) Reductant->Imine

Figure 1: Reaction pathway highlighting the activated nature of the carbonyl. The electron-withdrawing CF2 group accelerates the initial attack.

Validated Experimental Protocols

Method A: The "Gold Standard" (Direct Reductive Amination)

Best for: Discovery chemistry, parallel synthesis, and preserving functional group tolerance.

Reagents:

  • Reductant: Sodium Triacetoxyborohydride (STAB,

    
    )
    
  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

  • Additive: Acetic Acid (AcOH)

Protocol:

  • Charge: In a clean, dry vial, dissolve 3-(1,1-difluoroethyl)benzaldehyde (1.0 equiv) and the amine (1.0–1.1 equiv) in DCE (0.1–0.2 M concentration).

  • Activate: Add AcOH (1.0–2.0 equiv).[1] Stir for 10–15 minutes at room temperature (RT).

    • Note: The solution may warm slightly.[1] The acid catalyzes imine formation and buffers the basicity of the amine.

  • Reduce: Add STAB (1.4–1.5 equiv) in a single portion.

    • Observation: Mild effervescence may occur.[1]

  • Incubate: Stir at RT for 2–16 hours. Monitor by LCMS.[1]

    • Target Mass: Look for

      
       of the product. If the imine peak persists, add 0.5 equiv more STAB.
      
  • Workup: Quench with saturated aqueous

    
    . Extract with DCM (
    
    
    
    ).[1] Dry organics over
    
    
    and concentrate.
  • Purification: Flash chromatography (typically Hexane/EtOAc or DCM/MeOH).[1]

Method B: The "Stubborn Amine" (Two-Step Procedure)

Best for: Sterically hindered amines, anilines, or acid-sensitive substrates.

Reagents:

  • Dehydrating Agent:

    
     (Titanium isopropoxide) or 4Å Molecular Sieves.[1]
    
  • Reductant: Sodium Borohydride (

    
    ).[1][2]
    
  • Solvent: Methanol (MeOH) or Ethanol (EtOH).[1]

Protocol:

  • Imine Formation: In a sealed tube, combine the aldehyde (1.0 equiv) and amine (1.0 equiv) in neat

    
     (1.5–2.0 equiv).
    
    • Alternative: Use THF with activated 4Å molecular sieves if Titanium is to be avoided.[1]

  • Heat: Stir at 40–50 °C for 4–6 hours to force imine formation.

  • Dilute & Cool: Dilute the viscous mixture with MeOH (0.2 M) and cool to 0 °C.

  • Reduce: Carefully add

    
     (1.5 equiv) portion-wise. (Caution: Exothermic/Hydrogen evolution).[1]
    
  • Quench: Add 1N NaOH or water. A white precipitate (

    
    ) will form.[1] Filter through Celite® to remove titanium salts.[1]
    
  • Extract: Extract the filtrate with EtOAc.

Method Selection Guide

Not all amines react equally.[1] Use this decision tree to select the optimal protocol for your specific substrate.

DecisionTree Start Start: Select Amine Type IsPrimary Primary / Unhindered Secondary Amine? Start->IsPrimary IsWeak Weak Nucleophile? (Aniline / Heterocycle) IsPrimary->IsWeak No (Hindered/Weak) MethodA Method A (STAB) Standard Protocol IsPrimary->MethodA Yes MethodB Method B (Ti-Mediated) Force Imine Formation IsWeak->MethodB Yes (Aniline) MethodC Method C (Microwave + NaBH3CN) IsWeak->MethodC No (Very Hindered)

Figure 2: Decision matrix for selecting the appropriate reductive amination condition.

Troubleshooting & Optimization Data

The following table summarizes common issues encountered with fluorinated benzaldehydes and their solutions.

Issue Probable Cause Solution
Low Conversion Imine hydrolysis due to water in solvent.[1]Use anhydrous DCE/THF and add 4Å Molecular Sieves.[1]
Dialkylation Primary amine is too reactive (over-alkylation).[1]Use excess amine (2–3 equiv) or switch to Method B (stepwise).
Defluorination Hydrogenolysis of C-F bond (rare).[1]Avoid Pd/C + H2. Use STAB or NaBH4. If hydrogenation is required, use Pt/C (sulfided).[1]
Emulsion Titanium salts during workup (Method B).[1]Quench with 10% Rochelle's Salt (Potassium Sodium Tartrate) and stir vigorously for 1h.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61 , 3849–3862. Link

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design."[1] Journal of Medicinal Chemistry, 2018, 61 , 5822–5880. Link

  • Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent."[1] Journal of the American Chemical Society, 1971, 93 , 2897–2904. Link

  • Hu, J., et al. "Gem-Difluoroethyl group: A versatile motif in medicinal chemistry."[1][3] Chemical Reviews, 2015 (Contextual citation for bioisostere properties).[1]

Sources

Application

Application Note: Synthesis of Fluorinated Benzylamines from 3-(1,1-Difluoroethyl)benzaldehyde

Strategic Overview & Rationale The Medicinal Chemistry Context In modern drug discovery, the 1,1-difluoroethyl ( ) moiety has emerged as a critical bioisostere for ethyl, isopropyl, and methoxy groups. Unlike its non-flu...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Rationale

The Medicinal Chemistry Context

In modern drug discovery, the 1,1-difluoroethyl (


)  moiety has emerged as a critical bioisostere for ethyl, isopropyl, and methoxy groups. Unlike its non-fluorinated counterparts, the 

group blocks metabolic oxidation at the benzylic position (a common metabolic "soft spot") while modulating lipophilicity (

) and metabolic stability without significantly altering steric volume.

This application note details the robust synthesis of benzylamines derived from 3-(1,1-difluoroethyl)benzaldehyde . The primary challenge in this transformation is preserving the integrity of the difluoroethyl group while ensuring complete conversion of the aldehyde to the amine.

The Chemical Strategy: Reductive Amination

The preferred route is Direct Reductive Amination using Sodium Triacetoxyborohydride (STAB) .

  • Why STAB? Unlike Sodium Borohydride (

    
    ), STAB is mild and exhibits high chemoselectivity. It reduces the intermediate iminium ion much faster than it reduces the starting aldehyde. This prevents the formation of the benzyl alcohol side-product, which is a common failure mode in standard borohydride reductions.
    
  • Stability of the

    
     Group:  The 1,1-difluoroethyl group is generally stable to borohydride reducing agents. However, it can be sensitive to strong Lewis acids or dissolving metal conditions (which can cause defluorination). The STAB protocol (mildly acidic/buffered) is the safest operating window.
    

Reaction Mechanism & Pathway[1]

The reaction proceeds through the formation of a hemiaminal, followed by dehydration to the imine (or iminium ion), which is then irreversibly reduced to the amine.[1]

ReactionMechanism Aldehyde 3-(1,1-Difluoroethyl) benzaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Alcohol Benzyl Alcohol (Impurity) Aldehyde->Alcohol Direct Reduction (Avoided by STAB) Amine Amine (R-NH2) Amine->Hemiaminal Imine Iminium Ion (Active Species) Hemiaminal->Imine - H2O (Acid Cat.) Product Fluorinated Benzylamine Imine->Product + STAB (Hydride Transfer)

Figure 1: Mechanistic pathway of reductive amination using STAB. Note the suppression of the direct aldehyde reduction pathway.

Experimental Protocols

Protocol A: Standard Batch Synthesis (1.0 mmol Scale)

Best for: Lead optimization, gram-scale synthesis, and valuable amines.

Reagents:

  • Substrate: 3-(1,1-Difluoroethyl)benzaldehyde (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.1 – 1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (anhydrous)

  • Catalyst: Glacial Acetic Acid (AcOH) (1.0 equiv) – Required for basic amines or ketones; optional for reactive aldehydes.

Step-by-Step Procedure:

  • Imine Formation:

    • In a dry 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 3-(1,1-difluoroethyl)benzaldehyde (170 mg, 1.0 mmol) in DCE (5 mL).

    • Add the Amine (1.1 mmol).

    • Critical Step: Add Acetic Acid (60 µL, 1.0 mmol).

    • Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen. Note: This allows the equilibrium to shift toward the imine/iminium species.[1]

  • Reduction:

    • Add STAB (318 mg, 1.5 mmol) in one portion.

    • Observation: Mild effervescence may occur.

    • Stir the reaction at RT for 4–16 hours. Monitor by LCMS.

  • Quench & Workup:

    • Quench the reaction by adding Saturated Aqueous

      
        (5 mL). Stir vigorously for 15 minutes to decompose excess borohydride and neutralize the acid.
      
    • Extract the mixture with DCM (

      
       mL).
      
    • Combine organic layers, dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Most products are sufficiently pure (>90%) for initial screening.

    • If purification is needed: Flash chromatography (Silica gel, DCM/MeOH gradient) or Reverse Phase Prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Protocol B: Microwave-Assisted High-Throughput (Plate Format)

Best for: Library generation (96-well format).

  • Dispense: Into each well of a deep-well plate, aliquot 0.1 mmol of aldehyde (in DCE) and 0.12 mmol of amine (in DCE).

  • Acidify: Add 10 µL of AcOH to each well.

  • Heat: Seal and irradiate at 60°C for 10 minutes (improves steric tolerance).

  • Reduce: Unseal, add STAB (0.2 mmol as a slurry in DCE), reseal, and shake at RT for 4 hours.

  • Workup: Use a solid-phase extraction (SPE) cartridge (SCX-2). Load reaction mixture, wash with MeOH (removes non-basic impurities), and elute product with

    
     in MeOH.
    

Analytical Validation (QC)

Validating the structure requires checking the integrity of the


 group.
Analytical MethodExpected Signal / ObservationInterpretation
LCMS (ESI+)

Confirm parent mass. Look for M+18 (ammonium adduct) if product is non-basic.

NMR

ppm (Triplet,

)
The methyl group (

) couples to the two geminal fluorine atoms.

NMR

to

ppm (Multiplet/Quartet)
Distinctive shift for benzylic

. Confirm integration matches 2F.

NMR
Triplet splitting on the benzylic carbon (

)
Confirms the carbon is directly attached to two fluorines.

Troubleshooting Guide

Scenario 1: Incomplete Conversion of Aldehyde

  • Cause: Steric hindrance of the amine or insufficient acid catalysis.

  • Fix: Increase AcOH to 2.0 equiv. If using a secondary amine, switch solvent to THF and heat to 50°C before adding STAB.

Scenario 2: Formation of Benzyl Alcohol (Aldehyde Reduction)

  • Cause: STAB was added too quickly before imine formation, or the aldehyde is extremely reactive.

  • Fix: Ensure the "Imine Formation" step (Step 1 in Protocol A) runs for at least 60 minutes. Add molecular sieves (4Å) to drive dehydration.

Scenario 3: Defluorination (Loss of F)

  • Cause: Rare. Usually caused by extremely harsh workup or presence of strong Lewis acids.

  • Fix: Avoid heating above 80°C. Ensure workup is strictly neutral/basic (

    
    ). Do not use Aluminum-based Lewis acids.[2]
    

Experimental Workflow Diagram

Workflow Start Start: 3-(1,1-Difluoroethyl) benzaldehyde Mix Mix with Amine + AcOH Solvent: DCE Start->Mix Wait Wait 30-60 min (Imine Formation) Mix->Wait AddReductant Add STAB (1.5 eq) Stir 4-16h Wait->AddReductant Check LCMS Check AddReductant->Check Check->Wait Incomplete (Add more time/heat) Quench Quench: Sat. NaHCO3 Check->Quench Complete Extract Extraction (DCM) & Concentration Quench->Extract Final Final Product: Fluorinated Benzylamine Extract->Final

Figure 2: Operational workflow for the batch synthesis of fluorinated benzylamines.

References

  • Abdel-Magid, A. F., et al. (1996).[3][4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

  • Hu, J., et al. (2015). "The unique properties of fluorine in medicinal chemistry." Chemical Reviews.

  • Hagmann, W. K. (2008). "The many roles of fluorine in medicinal chemistry." Journal of Medicinal Chemistry.

Sources

Method

Preparation of 3-(1,1-Difluoroethyl)styrene derivatives from aldehydes

Executive Summary This application note details a robust, modular protocol for the synthesis of 3-(1,1-difluoroethyl)styrene and its derivatives, utilizing commercially available aldehydes (specifically isophthalaldehyde...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, modular protocol for the synthesis of 3-(1,1-difluoroethyl)styrene and its derivatives, utilizing commercially available aldehydes (specifically isophthalaldehyde or 3-bromobenzaldehyde) as starting materials.

The 1,1-difluoroethyl group (


) is a critical bioisostere for ethyl and isopropyl groups in medicinal chemistry, offering enhanced metabolic stability and lipophilicity. However, its installation in the presence of a reactive styrene moiety presents a chemoselective challenge: standard fluorinating agents (e.g., DAST) can polymerize or degrade vinyl groups.

This guide presents a "Late-Stage Vinylation" strategy , decoupling the fluorination step from the olefin formation to ensure high yields and operational safety.

Retrosynthetic Analysis & Strategy

To maintain the integrity of the sensitive styrene double bond, the synthesis is designed to install the robust 1,1-difluoroethyl group before the final vinylation.

The Pathway:

  • Scaffold Selection: Start with 3-Bromobenzaldehyde .[1] The aldehyde serves as the precursor for the difluoroethyl group, while the bromine serves as a latent handle for the styrene.

  • Functional Group Interconversion (FGI): The aldehyde is converted to a methyl ketone (via Grignard/Oxidation).

  • Deoxofluorination: The ketone is converted to the gem-difluoro moiety using a nucleophilic fluorinating agent (e.g., Deoxo-Fluor® or XtalFluor-E®).

  • Vinylation: The styrene is generated via a Palladium-catalyzed Suzuki-Miyaura coupling or a Stille coupling.

Visual Workflow (Graphviz)

G Start 3-Bromobenzaldehyde (Starting Material) Inter1 1-(3-Bromophenyl)ethanol Start->Inter1 1. MeMgBr, THF, 0°C (Grignard Addition) Inter2 3-Bromoacetophenone (Key Intermediate) Inter1->Inter2 2. PCC or Dess-Martin (Oxidation) Inter3 1-Bromo-3-(1,1-difluoroethyl)benzene Inter2->Inter3 3. Deoxo-Fluor®, DCM, RT (Deoxofluorination) Final 3-(1,1-Difluoroethyl)styrene (Target) Inter3->Final 4. Potassium Vinyltrifluoroborate Pd(dppf)Cl2, Base (Suzuki Coupling)

Figure 1: Step-wise synthetic pathway decoupling fluorination from vinylation to prevent polymerization.

Detailed Experimental Protocols

Phase 1: Conversion of Aldehyde to Methyl Ketone

The direct conversion of an aldehyde to a 1,1-difluoroethyl group is not chemically standard. The aldehyde must first be converted to a methyl ketone.

Reagents:

  • 3-Bromobenzaldehyde (1.0 equiv)

  • Methylmagnesium Bromide (MeMgBr) (3.0 M in ether, 1.2 equiv)

  • Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) (1.5 equiv)

Protocol:

  • Grignard Addition: To a flame-dried flask under Argon containing 3-bromobenzaldehyde in anhydrous THF (0.5 M) at 0°C, add MeMgBr dropwise. Stir for 2 hours. Quench with sat.

    
    . Extract with EtOAc, dry over 
    
    
    
    , and concentrate to yield 1-(3-bromophenyl)ethanol.
  • Oxidation: Dissolve the crude alcohol in

    
    . Add PCC (1.5 equiv) and Celite. Stir at room temperature (RT) for 4 hours. Filter through a silica plug to remove chromium salts. Concentrate to obtain 3-bromoacetophenone .
    
Phase 2: Deoxofluorination (The Critical Step)

This step transforms the carbonyl oxygen into two fluorine atoms. Note: We utilize Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) over DAST due to its superior thermal stability and safety profile.

Reagents:

  • 3-Bromoacetophenone (1.0 equiv)

  • Deoxo-Fluor® (1.5 - 2.0 equiv)

  • Ethanol (catalytic, 0.2 equiv) – Accelerator

  • Solvent: Anhydrous DCM or Toluene

Protocol:

  • Setup: In a Teflon or HDPE bottle (glass can be etched by HF byproducts), dissolve 3-bromoacetophenone in anhydrous DCM.

  • Addition: Cool to 0°C. Add Deoxo-Fluor® dropwise under

    
    .
    
  • Catalysis: Add catalytic Ethanol (activates the reagent).

  • Reaction: Allow to warm to RT and stir for 16–24 hours. Monitor by TLC or

    
     NMR (look for quartet at 
    
    
    
    to
    
    
    ppm).
  • Quench (CRITICAL SAFETY): Cool to 0°C. Slowly pour the reaction mixture into saturated aqueous

    
    . Caution: Vigorous gas evolution (
    
    
    
    ).
  • Isolation: Extract with DCM. Wash with brine.[2] Dry (

    
    ) and concentrate.
    
  • Purification: Flash chromatography (Hexanes/EtOAc) yields 1-bromo-3-(1,1-difluoroethyl)benzene .

Phase 3: Palladium-Catalyzed Vinylation (Styrene Formation)

Using the Suzuki-Miyaura coupling with Potassium Vinyltrifluoroborate is preferred over Stille coupling (toxic tin) or Wittig (requires aldehyde regeneration).

Reagents:

  • 1-Bromo-3-(1,1-difluoroethyl)benzene (1.0 equiv)

  • Potassium Vinyltrifluoroborate (1.2 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (3.0 equiv) or 
    
    
    
  • Solvent: THF/

    
     (9:1)
    

Protocol:

  • Degassing: Sparge the THF/

    
     solvent mixture with Argon for 20 minutes.
    
  • Assembly: Charge a reaction vial with the bromo-difluoro intermediate, potassium vinyltrifluoroborate,

    
    , and Pd catalyst.
    
  • Reaction: Add solvent. Seal and heat to 80°C for 4–12 hours.

  • Workup: Cool to RT. Dilute with water and ether.[2] Separate layers.

  • Stabilization: Add a trace amount of BHT (butylated hydroxytoluene) to the organic layer to prevent styrene polymerization during concentration.

  • Purification: Flash chromatography on silica gel. Store the final product at -20°C with BHT stabilizer.

Data Summary & Troubleshooting

Expected Analytical Data
CompoundKey 1H NMR SignalKey 19F NMR SignalExpected Yield
3-Bromoacetophenone

2.55 (s, 3H,

)
N/A>90%
Difluoro Intermediate

1.90 (t,

Hz, 3H,

)

-88.5 (q,

)
75-85%
Target Styrene

6.7 (dd, Vinyl-H), 5.8 (d), 5.3 (d)

-88.0 (q,

)
80-90%
Troubleshooting Guide
IssueProbable CauseSolution
Low Yield in Fluorination Elimination to vinyl fluorideUse lower temperature; switch solvent to Toluene; ensure anhydrous conditions.
Styrene Polymerization Thermal initiation during workupKeep rotary evaporator bath <30°C; add BHT (100 ppm) immediately after extraction.
Incomplete Vinylation Catalyst poisoningDegas solvents thoroughly; ensure vinyltrifluoroborate quality (should be white solid).

Mechanistic Insight: Why this Route?

The choice to install the fluorine atoms before the vinyl group is dictated by the reactivity of the styrene double bond.

  • Electrophilic Fluorination Risk: Reagents like DAST can generate HF in situ. HF adds readily to styrene double bonds (Markovnikov addition) to form (1-fluoroethyl)benzene byproducts, destroying the vinyl group.

  • Chemoselectivity: The bromine-carbon bond is inert to DAST/Deoxo-Fluor, allowing the difluoroethylation to proceed without side reactions on the aromatic ring.

  • Modular "Aldehyde" Logic: While we pass through a ketone, the conceptual starting material is the aldehyde (3-bromobenzaldehyde). If the user starts with Isophthalaldehyde , a mono-protection strategy (acetal) would be required, followed by the same ketone-fluorination sequence, then deprotection and Wittig olefination. The Bromine-handle route described above is operationally superior (fewer steps, higher atom economy).

References

  • Lal, G. S., et al. (1999).[3] "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability." Journal of Organic Chemistry.

  • Molander, G. A., & Brown, A. R. (2002). "Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles." Journal of Organic Chemistry.

  • Middleton, W. J. (1975). "New fluorinating reagents. Dialkylaminosulfur trifluorides." Journal of Organic Chemistry. (Seminal work on DAST).

  • Prakash, G. K. S., et al. (2011). "Direct nucleophilic difluoromethylation of carbonyl compounds." Angewandte Chemie. (Context on difluoro-reagents).

  • Organic Chemistry Portal. "Synthesis of Vinyl Fluorides and Difluoroalkyls." (General Overview).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Hub: Stability &amp; Storage of 3-(1,1-Difluoroethyl)benzaldehyde

Case ID: DFEB-OX-PREV-001 Assigned Specialist: Senior Application Scientist, Chemical Stability Unit Status: Active Executive Summary You are accessing the technical repository for 3-(1,1-Difluoroethyl)benzaldehyde . Thi...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: DFEB-OX-PREV-001 Assigned Specialist: Senior Application Scientist, Chemical Stability Unit Status: Active

Executive Summary

You are accessing the technical repository for 3-(1,1-Difluoroethyl)benzaldehyde . This reagent is a high-value intermediate, often used as a bioisostere for acetyl groups or lipophilic spacers in medicinal chemistry.

While the difluoroethyl moiety (


) confers metabolic stability and unique electronic properties, the aldehyde functionality remains the Achilles' heel. It is highly susceptible to radical autoxidation , a process accelerated by light, heat, and trace metals, converting your valuable reagent into the corresponding benzoic acid impurity.

This guide provides a self-validating system to prevent, detect, and remediate oxidation.

Part 1: The Degradation Mechanism (The "Why")

To prevent degradation, one must understand the enemy. Aldehydes do not merely "go bad"; they undergo a specific radical chain reaction known as autoxidation .

The 3-(1,1-difluoroethyl) group is electron-withdrawing. While this often deactivates the ring toward electrophilic attack, it does not protect the aldehydic C-H bond from radical abstraction. In fact, the resulting acyl radical is stabilized by resonance with the aromatic ring, driving the propagation step.

Validated Oxidation Pathway

The following diagram illustrates the cascade you are trying to prevent. Note the "Propagation" loop—this is why a small amount of oxygen can destroy a large batch of material.

Autoxidation Start Aldehyde (R-CHO) Radical Acyl Radical (R-C•=O) Start->Radical H• Abstraction Initiator Initiator (Light/Metal/Heat) Initiator->Radical Peroxy Peroxy Radical (R-C(O)OO•) Radical->Peroxy + O2 (Fast) Oxygen O2 Peracid Perbenzoic Acid (R-C(O)OOH) Peroxy->Peracid + R-CHO (Propagation) Peracid->Radical Regenerates EndProduct Benzoic Acid (Impurity) Peracid->EndProduct + R-CHO (Stoichiometric)

Figure 1: Radical autoxidation mechanism of benzaldehydes. The formation of perbenzoic acid intermediates accelerates the conversion of remaining aldehyde into the acid impurity.

Part 2: Storage Protocols (The "How")

The following protocol is designed to break the "Initiation" and "Propagation" steps shown above.

The "Gold Standard" Storage System
ParameterSpecificationScientific Rationale
Atmosphere Argon (Ar) Argon is denser than air (unlike

). When you open the bottle, Ar sits as a "blanket" over the liquid, whereas

mixes and diffuses away more easily.
Temperature 2°C to 8°C Reduces the kinetic energy available for the homolytic cleavage of the C-H bond (Initiation).
Container Amber Glass Blocks UV/Visible light, which acts as a photo-initiator for radical formation.
Seal Teflon (PTFE) Lined Cap Prevents oxygen permeation. Standard polyethylene liners are gas-permeable over long periods.
Headspace Minimal The volume of gas above the liquid must be purged. If storing <50% volume, transfer to a smaller vial.
Operational Procedure for Long-Term Storage
  • Purge: Before closing, flush the headspace with a gentle stream of Argon for 15–30 seconds.

  • Seal: Tighten the cap, then wrap the neck with Parafilm® or electrical tape to create a secondary gas barrier.

  • Isolate: Store in a secondary container (desiccator or sealed bag) containing an oxygen scavenger packet if available.

Part 3: Troubleshooting & FAQs

This section addresses specific scenarios observed in the lab.

Q1: I see a white solid precipitating at the bottom of my liquid aldehyde. What is it?

Diagnosis: This is 3-(1,1-difluoroethyl)benzoic acid . Mechanism: As the aldehyde oxidizes, the resulting carboxylic acid is often less soluble in the parent aldehyde (or has a significantly higher melting point), causing it to crash out of solution. Action Plan:

  • Do not shake. Decant the clear liquid supernatant; this is your active aldehyde.

  • Filtration: If suspended, filter through a 0.45 µm PTFE syringe filter.

  • Remediation: If the solid volume is significant (>5%), perform the Base Wash Protocol (see below).

Q2: The liquid has turned from colorless to yellow. Is it usable?

Diagnosis: Early-stage oxidation or oligomerization. Assessment: Yellowing often indicates the formation of conjugated impurities (diketones or quinoid-like structures) or trace metal contamination. Action Plan:

  • Run a 1H-NMR .

  • Check the aldehyde proton signal (~10 ppm).

  • Check for the broad carboxylic acid proton (~11-13 ppm).

  • If purity is >95%, use as is. If <90%, purify.

Q3: How do I purify the oxidized material? (The Base Wash Protocol)

Since the impurity is an acid and the product is a neutral organic, we utilize acid-base chemistry for separation.[1]

Protocol:

  • Dissolve the impure aldehyde in Diethyl Ether (

    
    )  or Dichloromethane (DCM) .
    
  • Wash the organic layer 2x with 10% aqueous Sodium Carbonate (

    
    ) .
    
    • Why? This converts the benzoic acid impurity into its water-soluble sodium benzoate salt.[1]

  • Wash 1x with Brine (saturated NaCl).

  • Dry over Anhydrous

    
     or 
    
    
    
    .[2]
  • Concentrate under reduced pressure (Rotovap).

    • Critical: Do not overheat the bath (>40°C) during concentration, or you risk re-initiating oxidation.

Q4: Can I add stabilizers?

Answer: Yes, but with caution. Adding BHT (Butylated hydroxytoluene) at 100 ppm is effective at scavenging radicals.[3]

  • Warning: If your downstream application involves transition metal catalysis (e.g., Palladium cross-coupling), BHT can inhibit the catalyst. Only use BHT if the aldehyde is for stoichiometric nucleophilic additions (e.g., Grignard, reductive amination).

Part 4: Handling & Transfer Workflow

Minimizing air exposure during transfer is critical. Use the following decision tree to determine the appropriate handling method.

HandlingWorkflow Start Start: Transfer Reagent CheckVol Volume Required? Start->CheckVol SmallVol < 5 mL CheckVol->SmallVol Small Scale LargeVol > 5 mL CheckVol->LargeVol Scale Up Syringe Syringe Technique (Septum + Ar Balloon) SmallVol->Syringe Cannula Cannula Transfer (Double-Ended Needle) LargeVol->Cannula Schlenk Schlenk Line (Vacuum/Inert Cycles) LargeVol->Schlenk Action1 1. Purge needle with Ar 2. Puncture Septum 3. Draw Liquid Syringe->Action1 Action2 1. Positive Pressure on Source 2. Transfer via pressure differential Cannula->Action2

Figure 2: Decision matrix for handling air-sensitive aldehydes based on volume requirements.

Best Practice: The "Inert Blanket" Technique

When removing an aliquot without a Schlenk line:

  • Insert a needle connected to an Argon line (low pressure) into the bottle's septum before inserting your sampling syringe.

  • As you withdraw liquid with the sampling syringe, the Argon line backfills the vacuum you create.

  • This prevents ambient air from being sucked into the bottle.

References

  • BenchChem. (2025).[1][3] Technical Support Center: Purification of Fluorinated Benzaldehyde Derivatives. Retrieved from

  • Sigma-Aldrich. (2025). 2-Fluorobenzaldehyde Product Specification & Stability Data. Retrieved from

  • Muldoon, J., & Brown, S. (2014). The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol. Nature Communications.[4] Retrieved from

  • Wipf, P. (2012). Techniques for Handling Air-Sensitive Compounds. University of Pittsburgh, Department of Chemistry. Retrieved from

  • Ossila. (2024). Air Free Techniques | Handling Air-Sensitive Materials. Retrieved from

Sources

Optimization

Technical Support Center: Fluorinated Aldehydes Handling Guide

Status: Operational | Tier: Level 3 (Senior Specialist) Subject: Handling, Storage, and Activation of Air-Sensitive Fluorinated Aldehydes Case ID: F-CHO-PROTOCOLS-2024 Mission Statement Welcome to the Fluorinated Buildin...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Specialist) Subject: Handling, Storage, and Activation of Air-Sensitive Fluorinated Aldehydes Case ID: F-CHO-PROTOCOLS-2024

Mission Statement

Welcome to the Fluorinated Building Blocks Support Center. You are likely here because your reagent is behaving unexpectedly—turning solid, disappearing during evaporation, or showing "wet" NMR spectra.

The Core Problem: Fluorine atoms are highly electron-withdrawing. This lowers the energy of the LUMO at the carbonyl carbon, making fluorinated aldehydes (e.g., trifluoroacetaldehyde, pentafluorobenzaldehyde) aggressively electrophilic. Unlike standard aldehydes, they thermodynamically prefer to exist as hydrates (gem-diols) or hemiacetals upon contact with trace moisture or alcohols.

This guide provides the protocols to reverse these states and handle the reagents safely.

Module 1: Triage & Storage (The "Before" Phase)
Q: My "liquid" aldehyde arrived as a solid. Is it degraded?

A: Likely not. It has probably formed a hydrate or polymerized. Fluorinated aldehydes (e.g., fluoral) absorb atmospheric moisture to form stable, crystalline gem-diols (


). This is a reversible equilibrium.
  • Diagnostic: Check

    
     NMR. A true aldehyde proton appears at 
    
    
    
    9.5–10.0 ppm. A hydrate proton appears significantly upfield (
    
    
    4.5–6.0 ppm) as a broad singlet or doublet.
  • Action: If you need the free aldehyde, you must perform a dehydration protocol (see Module 2).

Q: How do I store these long-term?

A:

  • Temperature: Refrigerate (2–8°C).

  • Atmosphere: Strictly under Argon or Nitrogen.

  • Container: Teflon-lined caps are mandatory. Glass is acceptable, but for extremely volatile species (like free fluoral gas), stainless steel cylinders are required.

  • Pro-Tip: Parafilm is permeable to moisture over time. Use electrical tape or shrink bands over the parafilm for long-term storage.

Module 2: Reaction Setup & Activation (The "During" Phase)
Workflow Logic: The State of Matter

Before setting up your reaction, determine the physical state of your reagent using this decision tree.

HandlingLogic Start Incoming Reagent State Solid Solid / Crystalline Start->Solid Liquid Liquid Start->Liquid CheckNMR Check 1H NMR (DMSO-d6) Solid->CheckNMR Liquid->CheckNMR Hydrate Gem-Diol (Hydrate) (Stable, Acidic) CheckNMR->Hydrate δ 5-6 ppm Hemi Hemiacetal (Alcohol Adduct) CheckNMR->Hemi δ 4-5 ppm + Alkyl Free Free Aldehyde (Rare, Volatile) CheckNMR->Free δ 9.5+ ppm Action1 USE DIRECTLY (If water tolerated) Hydrate->Action1 Action2 DEHYDRATION (H2SO4 / P2O5) Hydrate->Action2 Action3 CRACKING (Distill from salt) Hemi->Action3

Figure 1: Decision matrix for processing fluorinated aldehydes based on initial physical state and NMR analysis.

Protocol A: Dehydration of Fluoral Hydrate (Generating Anhydrous Gas)

Use this when the reaction demands strictly anhydrous conditions (e.g., organometallic additions).

Reagents: Fluoral hydrate (or hemiacetal), Conc.


, 

.[1] Apparatus: 3-neck flask, addition funnel, gas outlet connected to a trap cooled to -78°C.
  • Charge: Place

    
     (excess) and Conc. 
    
    
    
    in the flask.
  • Add: Slowly drip the fluoral hydrate/hemiacetal into the acid mixture. Caution: Exothermic.

  • Collect: The free aldehyde (b.p. -19°C for fluoral) will evolve as a gas. Condense it into a Schlenk flask cooled in a dry ice/acetone bath (-78°C).

  • Store: Keep at -78°C and use immediately, or distill into a stainless steel cylinder.

Protocol B: In Situ Activation (The "Mukaiyama" Method)

Avoids handling the hazardous gas.

Instead of isolating the gas, use a Lewis Acid to "crack" the hydrate inside the reaction vessel.

  • Dissolve the hydrate in dry DCM.

  • Add excess Titanium Tetrachloride (

    
    )  (approx. 1.1–2.0 equiv).
    
  • Add a hindered base (e.g., DIPEA) if the reaction is acid-sensitive.

  • The

    
     sequesters the water/alcohol, generating the reactive aldehyde species in situ for immediate reaction with nucleophiles.
    
Module 3: Troubleshooting & FAQs
Q: My yield is consistently low (<30%). Where is the product?

A: You likely lost it to volatility or the aqueous layer.

  • Volatility: Fluorinated compounds have weak intermolecular Van der Waals forces. Even high MW fluorinated aldehydes can be surprisingly volatile.

    • Fix: Do not use high vacuum (<5 mbar) for extended periods. Rotovap at controlled pressures (e.g., 200 mbar) and moderate temperatures.

  • Hydration during Workup: If you quench with water, the aldehyde may revert to the gem-diol, which is water-soluble and washes away.

    • Fix: Extract the aqueous layer exhaustively with DCM (fluorinated compounds prefer DCM over Ether/EtOAc).

Q: The NMR shows two sets of peaks. Is it a mixture?

A: It is likely a mixture of the free aldehyde and the hydrate (or hemiacetal).

  • Data Table: Chemical Shift Diagnostics (

    
     NMR) 
    
SpeciesApprox Shift (

, ppm)
Note
Free Aldehyde (

)
-80 to -85Sharp singlet
Hydrate (

)
-82 to -87Often broader, shift depends on pH
Hemiacetal (

)
-81 to -86Complex splitting (diastereotopic F's if chiral)

Note: Shifts vary by solvent. Always run a standard if possible.

Q: Can I use the hydrate directly in reactions?

A: Yes, IF the reaction conditions are dehydrating or acidic.

  • Wittig Reactions: Often fail with hydrates unless a base strong enough to deprotonate the hydrate (forming the alkoxide) is used, or if the water is scavenged.

  • Condensations (Imine formation): Yes, usually works well with a dehydrating agent (

    
     or molecular sieves) in the pot.
    
Module 4: Safety & Emergency

Hazard: Fluorinated aldehydes can hydrolyze to release HF in trace amounts over long periods, and they are severe respiratory irritants.

  • Inhalation: Move to fresh air immediately. These compounds cause rapid edema.

  • Skin Contact: Treat potentially as an HF burn if the aldehyde is hydrolyzed. Rinse with water for 15 mins, then apply Calcium Gluconate gel if HF exposure is suspected.

  • Spill: Do not wipe with paper towels (exothermic polymerization risk). Absorb with sand or vermiculite.

References
  • Encyclopedia of Reagents for Organic Synthesis (EROS) . Trifluoroacetaldehyde. Wiley Online Library. Link

  • Sigma-Aldrich (Merck) . 2,3,4,5,6-Pentafluorobenzaldehyde SDS. Link

  • Braid, M., Iserson, H., & Lawlor, F. E. (1954).[1] Hydrates of Trifluoroacetaldehyde. Journal of the American Chemical Society, 76(15), 4027. Link

  • Fisher Scientific . Handling Air-Sensitive Reagents Technical Bulletin. Link

  • Soudijn, W., et al. (2003). Synthesis of fluorinated building blocks. Journal of Fluorine Chemistry. Link

Sources

Troubleshooting

Technical Support: Purification Protocols for 3-(1,1-Difluoroethyl)benzaldehyde

Ticket ID: CHEM-PUR-882 Status: Open Subject: Removal of unreacted aldehyde starting material from crude mixtures Agent: Senior Application Scientist, Separation Technologies Executive Summary & Triage You are attempting...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CHEM-PUR-882 Status: Open Subject: Removal of unreacted aldehyde starting material from crude mixtures Agent: Senior Application Scientist, Separation Technologies

Executive Summary & Triage

You are attempting to remove unreacted 3-(1,1-Difluoroethyl)benzaldehyde from a reaction mixture. This molecule presents a specific purification challenge:

  • Lipophilicity: The 1,1-difluoroethyl group (-CF2CH3) significantly increases lipophilicity compared to standard benzaldehydes, rendering standard aqueous washes less effective.

  • Reactivity: The electron-withdrawing nature of the meta-difluoroalkyl group increases the electrophilicity of the aldehyde carbonyl, making it highly responsive to nucleophilic scavengers.

Select Your Protocol:

Scenario Recommended Protocol Why?
Scale > 1g Product is stable to mild acid/base.Protocol A: Enhanced Bisulfite Extraction Most cost-effective. Uses the aldehyde's specific reactivity to create a temporary water-soluble adduct.[1]
Scale < 100mg High-throughput or acid-sensitive product.Protocol B: Solid-Supported Scavenging "Filter-and-go" method. No aqueous workup required; ideal for parallel synthesis.
Difficult Separation Product and Aldehyde co-elute on TLC.Protocol C: Derivatization Chromatography Modifies the aldehyde polarity in situ to force separation on silica.

Protocol A: Enhanced Bisulfite Extraction (The "Phase-Switch" Method)

Standard aqueous bisulfite washes often fail for fluorinated aldehydes because the molecule refuses to enter the aqueous phase. This modified protocol uses a miscible co-solvent to force adduct formation.[2]

The Mechanism

Sodium bisulfite (


) attacks the aldehyde carbonyl to form a hydroxy-sulfonate salt. This salt is water-soluble, while your product (presumably not an aldehyde) remains in the organic layer.[1]
Step-by-Step Workflow

Reagents:

  • Saturated Aqueous Sodium Bisulfite (

    
    , ~40% w/v)
    
  • Methanol or Ethanol (The "Bridge" Solvent)

  • DCM or Ethyl Acetate (Extraction Solvent)

Procedure:

  • Solubilization: Dissolve your crude reaction mixture in a minimal amount of Methanol or Ethanol (approx. 3-5 mL per gram of crude).

    • Technical Note: Do not use Ethyl Acetate yet. We need a water-miscible solvent to allow the bisulfite to contact the lipophilic fluorinated aldehyde.

  • Adduct Formation: Add Saturated Aqueous

    
      (2-3 equivalents relative to the estimated unreacted aldehyde).
    
  • Agitation: Stir vigorously for 15–30 minutes.

    • Observation: A white precipitate (the bisulfite adduct) may form. This is good.

  • Dilution & Extraction:

    • Add water to dissolve any precipitate.

    • Add your non-polar solvent (DCM or Et2O).

    • Transfer to a separatory funnel.[1][2][3]

  • Separation: Shake and separate layers.

    • Bottom/Organic Layer: Contains your Product .

    • Top/Aqueous Layer: Contains the Aldehyde-Bisulfite adduct .

  • Validation: Spot the organic layer on TLC. The aldehyde spot should be absent.

Workflow Visualization

BisulfiteProcess Start Crude Mixture (Product + Aldehyde) Step1 Add MeOH (Miscible) + Sat. NaHSO3 Start->Step1 Solubilize Step2 Stir 30 mins (Forms Hydroxy-Sulfonate Salt) Step1->Step2 Reaction Step3 Add Immiscible Solvent (DCM/EtOAc) + Water Step2->Step3 Partitioning Split Phase Separation Step3->Split OrgLayer Organic Phase (Purified Product) Split->OrgLayer Keep AqLayer Aqueous Phase (Aldehyde-Bisulfite Adduct) Split->AqLayer Discard

Figure 1: The "Phase-Switch" logic ensures the lipophilic fluorinated aldehyde contacts the aqueous bisulfite.

Protocol B: Solid-Supported Scavenging (High Precision)

Best for small-scale (mg) purification or when the product is sensitive to water.

Reagent: Polymer-supported Sulfonyl Hydrazide (e.g., PS-TsNHNH2). Mechanism: The resin-bound hydrazine reacts selectively with the aldehyde to form a hydrazone. The impurity becomes tethered to the solid bead.

Procedure:

  • Calculation: Estimate the mmol of unreacted aldehyde (via NMR or TLC intensity). Use 3–5 equivalents of resin relative to the impurity.

  • Incubation: Add the resin to your crude reaction mixture (dissolved in DCM, THF, or DMF).

  • Conditions: Shake or stir gently at Room Temperature for 2–4 hours.

    • Optimization: Add a catalytic amount of Acetic Acid (1-2 drops) to accelerate hydrazone formation if the reaction is slow.

  • Filtration: Filter the mixture through a fritted syringe or cotton plug.

  • Result: The filtrate contains your pure product. The aldehyde remains trapped on the resin.

Troubleshooting & FAQs

Q1: The bisulfite wash formed a terrible emulsion. What now?

Cause: The 1,1-difluoroethyl group acts as a surfactant when paired with the polar bisulfite headgroup, creating a "soap-like" molecule. Solution:

  • Filter through Celite: This physically breaks the emulsion bubbles.

  • Salting Out: Add solid NaCl to the aqueous layer to increase ionic strength, forcing the organic layer to separate.

  • Solvent Swap: If using DCM, switch to Ethyl Acetate/Heptane mixtures which are less prone to emulsification with fluorinated species.

Q2: Will the bisulfite or resin react with the 1,1-difluoroethyl group?

Answer: No. The Ar-CF2-CH3 moiety is chemically robust under these conditions.

  • Bisulfite: Reacts only with the carbonyl. It is too mild to hydrolyze the C-F bonds.

  • Resin: Reacts only with the carbonyl.

  • Risk Note: Avoid strongly basic conditions (pH > 12) or Lewis acids (like

    
    ) at high heat, which could theoretically trigger elimination or hydrolysis of benzylic fluorines.
    
Q3: I can't separate them by Column Chromatography. Why?

Analysis: The 1,1-difluoroethyl group is lipophilic but also possesses a strong dipole. It often mimics the polarity of esters or ketones, potentially causing it to co-elute with your product. Fix (In-situ Derivatization): If you must use a column:

  • Treat the crude with Girard's Reagent T (a water-soluble hydrazine) in methanol for 1 hour.

  • Concentrate and load onto silica.

  • The aldehyde is now a highly polar charged hydrazone and will stick to the baseline (Rf = 0.0), allowing your product to elute freely.

References & Verification

  • Bisulfite Extraction Efficiency:

    • Mechanism & Protocol: "Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol." J. Vis. Exp. (2018).[2]

  • Polymer-Supported Scavengers:

    • Application Guide: "Solid-Supported Scavengers: Purification made easy." Supra Sciences / Biotage Application Notes.

  • Fluorine Group Stability:

    • Gem-Difluoro Stability: "Synthesis and Reactivity of gem-Difluoroalkanes." ChemRxiv (2021).

Sources

Optimization

Solving solubility issues with 3-(1,1-Difluoroethyl)benzaldehyde intermediates

Subject: Troubleshooting Solubility, Handling, and Purification of Fluorinated Benzaldehyde Intermediates Ticket ID: TCH-F-311-SOL Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Solubility, Handling, and Purification of Fluorinated Benzaldehyde Intermediates Ticket ID: TCH-F-311-SOL Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering solubility or handling issues with 3-(1,1-Difluoroethyl)benzaldehyde . This intermediate presents a unique challenge: it combines the reactive, oxidation-prone nature of an aldehyde with the lipophilic, "greasy" character of the gem-difluoroalkyl group.

This guide addresses the three most common failure modes reported by medicinal chemistry teams:

  • "Oiling Out" during recrystallization (Liquid-Liquid Phase Separation).

  • Inconsistent Reaction Kinetics due to poor dissolution in polar media.

  • Pseudo-insolubility caused by unnoticed oxidation (Benzoic Acid contamination).

Part 1: The Diagnostic Phase (Start Here)

Before altering your solvent system, you must determine if you are fighting a solubility limit or a chemical impurity.

Q: My material won't dissolve in the standard reaction solvent (e.g., THF, MeOH). Is it the fluorine group? A: Unlikely. The 1,1-difluoroethyl group increases lipophilicity (LogP) compared to a methyl/ethyl group, making it more soluble in organic solvents like THF, DCM, or Ethyl Acetate.

  • Immediate Check: Run a TLC or LC-MS.

  • The Culprit: If you see a baseline spot (TLC) or a mass +16 (LC-MS), your aldehyde has oxidized to 3-(1,1-difluoroethyl)benzoic acid . The acid is significantly less soluble in non-polar solvents and can cause "crashing out" that mimics poor solubility.

Q: The compound forms a milky emulsion instead of a clear solution. A: This is the "Fluorine Effect." Fluorinated domains often segregate from hydrocarbon solvents.

  • The Fix: You need a "bridge" solvent. Pure hydrocarbons (Hexane/Heptane) are often too non-polar. Pure alcohols (MeOH) may be too polar.

Part 2: Troubleshooting & Protocols
Issue 1: "Oiling Out" During Purification

Symptom: You attempt to recrystallize the solid, but as it cools, it forms a separate oil layer at the bottom of the flask instead of crystals.

Technical Insight: The 1,1-difluoroethyl group lowers the crystal lattice energy (melting point depression) compared to non-fluorinated analogs. The compound prefers the amorphous liquid state over the ordered crystal lattice when the solvent is too polar.

Protocol: The "Anti-Oil" Crystallization Method Do not use single-solvent systems (e.g., pure Ethanol). You must use a biphasic modulation approach.

  • Dissolution: Dissolve crude material in the minimum amount of Dichloromethane (DCM) or TBME at room temperature. (Do not heat to boil; these aldehydes are heat-sensitive).

  • Displacement: Slowly add Hexane or Heptane dropwise until the solution turns slightly cloudy.

  • Clarification: Add a few drops of the original solvent (DCM/TBME) until clear again.

  • The Critical Step (Seeding):

    • Cool to 0°C.

    • Scratch the glass or add a seed crystal.

    • If it oils out again, reheat until the oil dissolves, then cool much slower (wrap flask in cotton). Rapid cooling forces oiling.

Issue 2: Chemical Purification (The Bisulfite Rescue)

Symptom: Column chromatography is difficult because the fluorinated spot trails or co-elutes with impurities.

Technical Insight: Aldehydes form reversible, water-soluble adducts with sodium bisulfite. Non-aldehyde impurities (and the fluorinated "grease") will remain in the organic layer.

Protocol: Bisulfite Adduct Purification This is the most robust method to isolate pure 3-(1,1-difluoroethyl)benzaldehyde from complex mixtures.

  • Reagent Prep: Prepare a saturated aqueous solution of Sodium Bisulfite (NaHSO₃) .

  • Formation: Dissolve your crude oil in Ethyl Acetate (EtOAc) . Add the bisulfite solution (1.5 equiv) and stir vigorously for 2-4 hours.

    • Observation: A white precipitate (the bisulfite adduct) should form. If not, it may be soluble in the water layer.

  • Wash: Separate layers.

    • Organic Layer: Contains your impurities. Discard (after checking TLC).

    • Aqueous/Solid Phase: Contains your product as the adduct. Wash this phase with fresh ether/hexanes to remove trace organics.

  • Regeneration: Treat the aqueous phase/solid with 10% Sodium Carbonate (Na₂CO₃) or NaOH until pH > 10. Stir for 30 mins.

  • Extraction: The adduct breaks; the pure aldehyde is liberated. Extract 3x with DCM . Dry (MgSO₄) and concentrate.

Part 3: Decision Logic & Workflows
Workflow 1: Solubility Troubleshooting Decision Tree

SolubilityTree Start Start: Material not dissolving or Oiling Out CheckOx Check Oxidation State (LCMS / TLC) Start->CheckOx IsAcid Is it the Benzoic Acid? CheckOx->IsAcid AcidYes Yes: Perform Base Extraction (Remove Acid) IsAcid->AcidYes Mass +16 detected AcidNo No: It is the Aldehyde IsAcid->AcidNo Mass Correct SolventCheck Check Solvent Polarity AcidNo->SolventCheck Action1 Use Hybrid Solvent: DCM/Hexane or TBME/Heptane SolventCheck->Action1 If Recrystallizing Action2 Switch to Bisulfite Purification Protocol SolventCheck->Action2 If Oil Persists

Caption: Diagnostic logic for distinguishing between chemical impurities (oxidation) and physical solubility limitations.

Workflow 2: The Bisulfite Purification Loop

BisulfiteLoop Mix Crude Mixture (Aldehyde + Impurities) React Add Sat. NaHSO3 (Stir 2-4h) Mix->React Phase Phase Separation React->Phase Org Organic Layer (Discard Impurities) Phase->Org Top Layer Aq Aqueous/Solid (Adduct) Phase->Aq Bottom/Ppt Regen Add Base (pH > 10) (Regenerate Aldehyde) Aq->Regen Final Pure Aldehyde Regen->Final

Caption: Step-by-step chemical purification workflow using the bisulfite adduct method to isolate the aldehyde from non-polar contaminants.

Part 4: Solvent Compatibility Data

The table below summarizes solubility behavior for 3-(1,1-Difluoroethyl)benzaldehyde based on the lipophilic contribution of the difluoroethyl group (


).
Solvent ClassSpecific SolventSolubility RatingApplication Note
Chlorinated Dichloromethane (DCM)Excellent Best for extraction and initial dissolution.
Ethers THF, TBME, Diethyl EtherGood Good for reactions; TBME is preferred for crystallization.
Hydrocarbons Hexane, HeptanePoor/Moderate Warning: Causes oiling out if used alone. Use only as an anti-solvent.
Alcohols Methanol, EthanolGood Risk: Can form hemiacetals reversibly. Avoid heating for long periods.
Water WaterInsoluble The -CF₂- group is hydrophobic.
Polar Aprotic DMF, DMSOExcellent Use for nucleophilic substitution reactions.
Part 5: Storage & Stability (Preventing Recurrence)

Once you have solved the solubility issue, prevent the compound from degrading back into the insoluble acid.

  • Inert Atmosphere: Always backfill storage vials with Argon or Nitrogen.

  • Temperature: Store at -20°C . Low-melting fluorinated solids have high vapor pressures and can sublime or "creep" up the vial walls at room temperature.

  • Stabilizers: If long-term storage is required, consider adding 0.1% w/w BHT (Butylated hydroxytoluene) to scavenge free radicals and prevent auto-oxidation to the benzoic acid.

References
  • Purification of Laboratory Chemicals . Armarego, W. L. F., & Chai, C. L. L. (2013). Butterworth-Heinemann. (Standard reference for purification of benzaldehydes via bisulfite adducts).

  • Fluorine in Medicinal Chemistry . Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Chemical Society Reviews, 37(2), 320-330. (Explains the lipophilicity and physicochemical properties of fluorinated alkyl groups).

  • Crystallization of Organic Compounds: An Industrial Perspective . Tung, H. H., et al. (2009). Wiley-AIChE. (Detailed mechanisms on "oiling out" and phase separation in crystallization).

Reference Data & Comparative Studies

Validation

19F NMR Chemical Shift Guide: 3-(1,1-Difluoroethyl)benzaldehyde

Executive Summary Target Molecule: 3-(1,1-Difluoroethyl)benzaldehyde Primary 19F NMR Signal: -87.6 ppm ± 2.0 ppm (relative to CFCl₃) Multiplicity: Quartet ( Hz) Key Feature: The gem-difluoro ( ) group acts as a metabolic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 3-(1,1-Difluoroethyl)benzaldehyde Primary 19F NMR Signal: -87.6 ppm ± 2.0 ppm (relative to CFCl₃) Multiplicity: Quartet (


 Hz)
Key Feature:  The gem-difluoro (

) group acts as a metabolic blocker and lipophilic bioisostere for carbonyls or sulfoxides.[1]

This guide provides a technical analysis of the 19F NMR characteristics of 3-(1,1-difluoroethyl)benzaldehyde. It synthesizes experimental data from analogous structures to establish a reliable reference range, compares the moiety to common bioisosteres, and outlines a robust, self-validating synthesis protocol to ensure spectral fidelity.

Part 1: Technical Profile & Spectral Characteristics[2]

The 19F NMR Signature

The 1,1-difluoroethyl group (


) exhibits a distinct chemical shift significantly downfield from trifluoromethyl groups (

) and difluoromethyl groups (

).
ParameterValue / RangeStructural Origin
Chemical Shift (

)
-87.6 ppm (Reference Base)The gem-difluoro group is deshielded relative to

due to the inductive effect of the methyl group.
Predicted Range -88.0 to -90.0 ppm The meta-aldehyde group (EWG) typically induces a slight upfield shift (more negative) via inductive effects compared to the unsubstituted phenyl analog.
Multiplicity Quartet (q) Coupling with the adjacent methyl protons (

).
Coupling Constant (

)
18 - 19 Hz Characteristic

coupling for

systems.
Decoupled Signal Singlet (s) Observed upon proton decoupling ({1H}), simplifying integration.

Analytic Insight: The base value of -87.6 ppm is derived from 1,1-difluoroethylbenzene [1]. Substituent effects in 19F NMR are often counter-intuitive; while electron-withdrawing groups (EWGs) like aldehydes deshield protons (moving them downfield), they often cause a shielding (upfield) effect on benzylic fluorines due to alterations in the paramagnetic shielding term. Consequently, the signal for the target aldehyde is expected to appear slightly upfield from the parent benzene analog.

Comparative Analysis: Bioisosteres

In medicinal chemistry, the 1,1-difluoroethyl group is often compared to


 and 

moieties. Distinct spectral windows allow for easy monitoring of interconversion or contamination.

Table 1: 19F NMR Comparison of Fluorinated Benzaldehyde Analogs

MoietyStructureTypical

(ppm)
MultiplicityCoupling (

)
Electronic Effect (

)
1,1-Difluoroethyl

-87 to -90 Quartet~18 HzMildly EWG
Trifluoromethyl

-62 to -64SingletN/AStrong EWG (0.54)
Difluoromethyl

-110 to -116Doublet~56 HzModerate EWG
Trifluoromethoxy

-57 to -59SingletN/AModerate EWG (0.35)

Part 2: Experimental Protocols

Synthesis Strategy (Self-Validating)

Direct fluorination of 3-acetylbenzaldehyde with DAST is not recommended due to the high reactivity of the aldehyde carbonyl, which will compete with the ketone, leading to a mixture of tetrafluorinated side products.

Recommended Route: Fluorination of a bromo-precursor followed by formylation.

Step-by-Step Protocol:
  • Precursor Preparation: Start with 3'-bromoacetophenone .

  • Deoxofluorination:

    • Reagents: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®.[2]

    • Conditions: DCM, 0°C to RT, 12-24h.

    • Validation: Monitor disappearance of ketone C=O in IR (1685 cm⁻¹) and appearance of the quartet at -87.6 ppm in 19F NMR.

    • Product: 1-bromo-3-(1,1-difluoroethyl)benzene.

  • Formylation (Lithium-Halogen Exchange):

    • Reagents:

      
      -BuLi (1.1 eq), anhydrous THF, -78°C.
      
    • Quench: Anhydrous DMF (Dimethylformamide).

    • Workup: Acidic hydrolysis (HCl).

    • Validation: Appearance of aldehyde proton (~10 ppm) in 1H NMR and shift of 19F signal.

Workflow Visualization

The following diagram illustrates the synthesis and validation logic, ensuring the aldehyde functionality is preserved.

SynthesisWorkflow Start 3'-Bromoacetophenone Step1 Fluorination (DAST, DCM, 0°C) Start->Step1 Nucleophilic Subst. Inter Intermediate: 1-Bromo-3-(1,1-difluoroethyl)benzene (19F: -87.6 ppm) Step1->Inter Yields Gem-difluoro Step2 Formylation (1. n-BuLi, -78°C 2. DMF) Inter->Step2 Li-Halogen Exchange Final Target: 3-(1,1-Difluoroethyl)benzaldehyde (19F: ~ -89 ppm) Step2->Final Electrophilic Quench

Caption: Chemoselective synthesis pathway avoiding direct exposure of the aldehyde group to fluorinating agents.

Part 3: Mechanistic & Analytic Context

Electronic Causality of the Shift

The chemical shift of fluorine is dominated by the paramagnetic shielding term (


).
  • Inductive Effect: The methyl group in the 1,1-difluoroethyl moiety is electron-donating relative to a hydrogen (in

    
    ) or a fluorine (in 
    
    
    
    ). This increased electron density usually results in a downfield shift (deshielding) compared to
    
    
    (-110 ppm) but the specific orbital overlap places it at -88 ppm.
  • Substituent Effect (Meta-CHO): The meta-aldehyde is electron-withdrawing. In 19F NMR of benzylic fluorines, EWGs often increase electron density in the C-F antibonding orbitals or alter the excitation energy (

    
    ), leading to a shielding effect  (upfield shift).
    
    • Evidence: 1-(Difluoromethyl)benzene (-110.5 ppm) vs. 4-(Difluoromethyl)benzophenone (-116.3 ppm) [1]. The ketone induces a -6 ppm shift. We predict a smaller magnitude (~ -1 to -2 ppm) for the meta-aldehyde.

QC & Impurity Profiling

When analyzing the final product, watch for these common impurities:

ImpurityOrigin19F Signal (approx)
Vinyl Fluoride Elimination of HF (Side reaction)-80 to -100 ppm (Complex multiplet)
Tetrafluoro- analog Over-fluorination of aldehyde-110 to -120 ppm (

)
Hydrolyzed Ketone Incomplete fluorinationAbsent (Check 1H NMR)

References

  • Furuya, T., & Fukuhara, T. (2009). Synthesis of gem-difluorides from aldehydes using DFMBA. Hokkaido University Collection of Scholarly and Academic Papers. Retrieved from [Link]

  • Middleton, W. J. (1975). New fluorinating reagents.[2][3] Dialkylaminosulfur fluorides. The Journal of Organic Chemistry, 40(5), 574-578.

  • Shao, X., Xu, C., Lu, L., & Shen, Q. (2015). Shelf-stable electrophilic reagents for trifluoromethylthiolation. Accounts of Chemical Research, 48(5), 1227-1236.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3-(1,1-Difluoroethyl)benzaldehyde

Introduction In the landscape of pharmaceutical research and drug development, the novel functionalities offered by fluorinated organic compounds are invaluable. 3-(1,1-Difluoroethyl)benzaldehyde is one such molecule, se...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and drug development, the novel functionalities offered by fluorinated organic compounds are invaluable. 3-(1,1-Difluoroethyl)benzaldehyde is one such molecule, serving as a critical building block in complex syntheses. However, its utility in discovery is matched by the imperative for its responsible handling and disposal. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 3-(1,1-Difluoroethyl)benzaldehyde, grounded in the principles of chemical safety and regulatory compliance. Our objective is to empower researchers with the knowledge to manage chemical waste not just as a procedural task, but as an integral part of rigorous scientific practice.

Hazard Identification and Risk Assessment: A Proactive Approach

The benzaldehyde moiety is known to be a combustible liquid, harmful if swallowed or inhaled, and an irritant to the skin, eyes, and respiratory system.[1][2][3] The presence of the difluoro- substituent places this compound firmly in the category of halogenated organics, which require specific disposal pathways to prevent environmental toxicity and ensure compliance.[4][5][6]

Hazard Category Description & Associated Risks Primary Sources
Physical Hazards Combustible Liquid: Forms explosive mixtures with air upon intense heating. Vapors are heavier than air and may travel to ignition sources.[7][8]Fisher Scientific[3], NOAA[7]
Health Hazards Acute Toxicity: Harmful if inhaled or swallowed.[1][2] May cause respiratory irritation.[9]Sigma-Aldrich, Carl ROTH[10]
Irritation: Causes serious eye irritation and skin irritation.[1] Prolonged contact can lead to dermatitis.[11]Chemos GmbH&Co.KG[1]
Reproductive Toxicity: Some benzaldehydes are suspected of damaging fertility or the unborn child.[2][3] Handle with appropriate caution.Fisher Scientific[3]
Environmental Hazards Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.[11] Must be prevented from entering drains or waterways.[12][13]Sigma-Aldrich[11]

The Core Principle: Segregation of Halogenated Waste

The foundational step in the proper disposal of 3-(1,1-Difluoroethyl)benzaldehyde is its strict segregation as halogenated organic waste . This is not merely a bureaucratic requirement; it is a critical step driven by chemical principles and environmental protection.

Causality Behind Segregation:

  • Incineration Chemistry: Halogenated compounds, when incinerated, can produce highly corrosive and toxic byproducts like hydrogen fluoride (HF) gas. Waste disposal facilities use specialized scrubbers and high-temperature processes to neutralize these acidic gases, a process that is different and more costly than that for non-halogenated waste.[6][11]

  • Environmental Impact: Improper disposal can lead to the contamination of soil and groundwater.[7][13] Halogenated organics are often persistent in the environment and require specialized treatment.

  • Regulatory Compliance & Cost: Mixing halogenated waste with non-halogenated streams contaminates the entire volume, legally classifying it all as the more hazardous and expensive category to dispose of.[4][6] Proper segregation is both environmentally responsible and fiscally prudent.[14]

// Nodes A [label="Waste Generation\n(e.g., reaction quench, purification)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Is the waste purely\n3-(1,1-Difluoroethyl)benzaldehyde?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Is it mixed with\nnon-halogenated solvents?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Is it mixed with other\nhalogenated compounds?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Collect in dedicated\n'Halogenated Organic Waste'\ncontainer.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="The entire mixture is now\nHalogenated Waste.\n\nCollect in 'Halogenated\nOrganic Waste' container.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="Check for compatibility.\nIf compatible, collect in\n'Halogenated Organic Waste'\ncontainer.", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Label container with:\n1. 'Hazardous Waste'\n2. Full chemical names\n3. Date of first addition", fillcolor="#4285F4", fontcolor="#FFFFFF"]; I [label="Store in a cool, well-ventilated\narea within secondary containment.", fillcolor="#F1F3F4", fontcolor="#202124"]; J [label="Arrange for pickup by\nlicensed waste disposal service.", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges A -> B; B -> E [label="Yes"]; B -> C [label="No"]; C -> F [label="Yes"]; C -> D [label="No"]; D -> G [label="Yes"]; E -> H; F -> H; G -> H; H -> I; I -> J; } Caption: Decision workflow for segregating and preparing 3-(1,1-Difluoroethyl)benzaldehyde waste.

Step-by-Step Disposal Protocol

This protocol ensures safety from the point of generation to the moment of collection.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure appropriate PPE is worn. This includes:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Nitrile rubber gloves.

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: All handling and waste consolidation should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[1]

Step 2: Waste Container Selection and Labeling
  • Select the Right Container: Obtain a designated waste container compatible with halogenated organic solvents.[4] These are typically glass or high-density polyethylene (HDPE) bottles with a secure, threaded cap. The container must be in good condition, free of cracks or leaks.

  • Pre-Label the Container: Before adding any waste, the container must be clearly labeled.[4][14] The label must include:

    • The words "Hazardous Waste" .[6]

    • The full chemical name: "Waste 3-(1,1-Difluoroethyl)benzaldehyde" . Do not use abbreviations or chemical formulas.[4]

    • If it is a mixed waste stream, list all components with approximate percentages.[6]

    • The date the first drop of waste is added.

Step 3: Waste Collection and Segregation
  • Perform all Transfers in a Fume Hood: To minimize exposure, pour waste into the collection container inside a chemical fume hood.[5]

  • Segregate Diligently: As per the workflow diagram, this compound and any solution containing it must be disposed of in a "Halogenated Organic Waste" stream.[4][5]

    • Crucial Note: Adding even a small amount of this halogenated compound to a non-halogenated waste stream renders the entire container halogenated waste.[4]

  • Avoid Incompatibilities: Do not mix this waste with strong oxidizing agents, strong bases, acids, or reducing agents in the same container.[8] A violent reaction can occur with strong acids or bases.[7]

  • Keep Containers Closed: The waste container must be securely capped at all times, except when actively adding waste.[4][6] This prevents the release of volatile organic compounds (VOCs) into the lab environment.

Step 4: Temporary Storage
  • Location: Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[15] This area should be away from heat sources and direct sunlight.

  • Secondary Containment: Place the waste container inside a larger, chemically resistant tray or bin (secondary containment) to contain any potential leaks or spills.[16]

  • Fill Level: Do not fill the waste container beyond 90% capacity to allow for vapor expansion and prevent spills.

Step 5: Final Disposal
  • Licensed Disposal Service: The ultimate disposal of 3-(1,1-Difluoroethyl)benzaldehyde must be handled by a licensed professional waste disposal company.[11][16]

  • Arrange for Pickup: Follow your institution’s or company’s specific procedures for scheduling a hazardous waste pickup. Ensure all labeling is correct and the container is in good condition before the scheduled pickup.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is critical to mitigate risks.

  • Evacuate and Alert: Alert all personnel in the immediate area and evacuate if necessary. Remove all sources of ignition.[8]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain the Spill: For small spills, absorb the liquid with an inert, non-combustible material such as vermiculite, dry sand, or a commercial sorbent.[8][13][15] Do not use combustible materials like paper towels or sawdust.[15]

  • Collect and Dispose: Carefully scoop the absorbent material into a sealable container.[12] Label this container as "Hazardous Waste" with the chemical name and dispose of it along with other halogenated waste.

  • Decontaminate: Clean the affected area thoroughly.

  • Seek Medical Attention: If there is any skin or eye contact, rinse the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[3]

By adhering to these detailed procedures, researchers can ensure that the valuable work conducted with 3-(1,1-Difluoroethyl)benzaldehyde is not overshadowed by safety lapses or environmental harm.

References

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. [Link]

  • Safe Handing & Disposal of Organic Substances. Science Ready. [Link]

  • Chemical and Hazardous Waste Guide. University of Oslo (UiO). [Link]

  • Benzaldehyde Material Safety Data Sheet. Techno PharmChem. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]

  • Hazard Summary: Benzaldehyde. New Jersey Department of Health. [Link]

  • Safety Data Sheet: Benzaldehyde. Chemos GmbH&Co.KG. [Link]

  • Benzaldehyde Material Safety Data Sheet. Techno PharmChem. [Link]

  • Benzaldehyde, 3-(1,1,2,2-tetrafluoroethoxy)-. PubChem, National Center for Biotechnology Information. [Link]

  • Nitration of benzaldehyde to 3-nitrobenzaldehyde. University of Oldenburg. [Link]

  • Benzaldehyde | C6H5CHO. PubChem, National Center for Biotechnology Information. [Link]

  • Benzaldehyde - Safety Data Sheet. [Link]

  • Benzaldehyde Analytical Grade Safety Data Sheet. [Link]

  • Safety Data Sheet - Benzaldehyde. Fisher Scientific. [Link]

  • Safety Data Sheet: Benzaldehyde. Carl ROTH. [Link]

Sources

Handling

Personal protective equipment for handling 3-(1,1-Difluoroethyl)benzaldehyde

As a Senior Application Scientist, I understand that navigating the safety protocols for a novel or specialized chemical like 3-(1,1-Difluoroethyl)benzaldehyde requires a meticulous approach. Since specific toxicological...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that navigating the safety protocols for a novel or specialized chemical like 3-(1,1-Difluoroethyl)benzaldehyde requires a meticulous approach. Since specific toxicological and handling data for this exact molecule are not extensively published, our safety paradigm must be built upon a robust foundation of chemical principles. We will extrapolate from the well-documented hazards of its parent structure, benzaldehyde, and critically consider the implications of the difluoroethyl group, which places it in the broader category of fluorinated organic compounds.

This guide provides the essential, immediate safety and logistical information you need to handle this compound with confidence, ensuring both personal safety and experimental integrity.

Hazard Assessment: A Tale of Two Moieties

The key to safely handling 3-(1,1-Difluoroethyl)benzaldehyde lies in understanding the distinct hazards contributed by its two primary structural components: the benzaldehyde core and the 1,1-difluoroethyl substituent.

The Benzaldehyde Core

The foundational hazards are derived from benzaldehyde, an extensively studied aromatic aldehyde. It is classified as a combustible liquid that is harmful if swallowed or inhaled.[1][2][3][4] It is also a known irritant, capable of causing serious eye irritation, skin irritation, and respiratory tract irritation.[1][2][4] While it is rapidly metabolized and not expected to bioaccumulate, its irritant and acute toxicity properties demand stringent control of exposure.[5][6]

The 1,1-Difluoroethyl Group

The introduction of the C-F bond significantly alters the molecule's profile. The carbon-fluorine bond is exceptionally strong, making fluorinated compounds chemically stable and persistent. This stability is the reason they are often referred to as "forever chemicals." While this property can be desirable for drug development, it presents a significant challenge for disposal. High-temperature incineration is often required to break these bonds and prevent the release of persistent fluorinated compounds into the environment.[7][8]

Summary of Known & Inferred Hazards

Hazard CategoryDescriptionPrimary Contributing Moiety
Acute Toxicity Harmful if swallowed or inhaled.[1][2][3][4]Benzaldehyde
Irritation Causes serious eye irritation, skin irritation, and may cause respiratory irritation.[2][3][4]Benzaldehyde
Flammability Combustible liquid. Keep away from heat, sparks, and open flames.[2]Benzaldehyde
Environmental Persistent in the environment due to the stability of the C-F bond.[9]1,1-Difluoroethyl
Reactivity Incompatible with strong oxidizing agents, strong bases, and strong acids.[10][11]Benzaldehyde

Personal Protective Equipment (PPE) Protocol

The selection of PPE is dictated by a risk assessment of the specific procedure being performed. We will categorize operations into two tiers to ensure appropriate protection.

Tier 1: Routine Laboratory Operations

This tier applies to handling small quantities (typically <10 g) in well-controlled environments, such as weighing, preparing solutions, and running reactions in a certified chemical fume hood.

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves (minimum 4 mil thickness).[12]Provides excellent splash protection against aldehydes and aromatic compounds. Inspect gloves before use and change them immediately upon contamination. For prolonged contact, consult a glove manufacturer's resistance guide.
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields.[13]Protects against accidental splashes during routine transfers.
Body Protection Flame-resistant (e.g., Nomex) or 100% cotton lab coat, fully buttoned.[12]Protects skin from splashes and provides a barrier. Synthetic fabrics like polyester should be avoided due to their potential to melt in a fire.
Footwear Closed-toe, closed-heel shoes made of a non-porous material.[12][13]Protects feet from spills.
Tier 2: High-Risk Operations

This tier is mandatory for procedures with an elevated risk of exposure, including handling large quantities (>10 g), heating the substance, aerosol-generating activities (e.g., sonicating, hydrogenating), or working outside of a fume hood (not recommended).

PPE CategorySpecificationRationale
Hand Protection Double-gloving: Inner nitrile glove, outer butyl rubber or Viton™ gloves.Provides enhanced protection against both the aldehyde and potential fluorinated solvents. Viton offers exceptional resistance to aromatic and chlorinated compounds.[13]
Eye/Face Protection Chemical splash goggles worn in conjunction with a full-face shield.[12][13]Offers maximum protection against splashes, high-energy events, and vapors.
Body Protection Chemical-resistant apron worn over a flame-resistant lab coat.Provides an additional impermeable barrier against significant spills.
Respiratory Protection NIOSH-approved respirator with an organic vapor (OV) cartridge.[14][15]Required when engineering controls (fume hood) are insufficient to maintain exposure below safe limits or during spill cleanup. Use requires prior medical clearance and fit-testing.

Operational and Disposal Plans

A safe experiment begins with proper planning from the moment the chemical arrives to its final disposal.

Step-by-Step Operational Plan
  • Receiving & Storage :

    • Upon receipt, inspect the container for damage.

    • Store in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.[14][16][17]

    • Ensure the storage location is segregated from incompatible materials, particularly strong oxidizing agents.[10][11]

    • Keep the container tightly closed and consider storing under an inert atmosphere like nitrogen to prevent oxidation.[2]

  • Handling & Dispensing :

    • ALWAYS handle 3-(1,1-Difluoroethyl)benzaldehyde inside a certified chemical fume hood to minimize inhalation exposure.[5][16]

    • Ground and bond containers when transferring large quantities to prevent static discharge.[5]

    • Use compatible tools (e.g., glass, stainless steel) for transfers.

    • Keep containers closed when not in use.

  • Emergency Spill Response :

    • For small spills (<100 mL) inside a fume hood:

      • Alert others in the lab.

      • Wearing appropriate PPE (Tier 1 or 2, depending on spill size), absorb the spill with an inert material like vermiculite, sand, or diatomaceous earth.[1][16]

      • Collect the absorbed material into a labeled, sealable hazardous waste container.

      • Decontaminate the area with a suitable solvent, followed by soap and water.

    • For large spills or any spill outside a fume hood, evacuate the area, close the door, and contact your institution's Environmental Health & Safety (EHS) department immediately.

Disposal Plan: Managing the "Forever Chemical"

Due to the persistent nature of the difluoroethyl group, proper waste management is critical.

  • Waste Segregation :

    • Designate a specific, labeled hazardous waste container for all materials contaminated with 3-(1,1-Difluoroethyl)benzaldehyde.

    • This includes: excess chemical, contaminated gloves, pipette tips, paper towels, and any absorbent material from spills. Do not mix this waste with other non-fluorinated organic waste streams unless approved by EHS.

  • Disposal Method :

    • The recommended disposal method for fluorinated organic compounds is high-temperature hazardous waste incineration .[8] This process provides the energy required to break the strong carbon-fluorine bonds, mineralizing the compound and preventing its release into the environment.[18][7]

    • Disposal in a hazardous waste landfill is a secondary, less-preferred option that contains the chemical but does not destroy it.[19]

    • Never dispose of this chemical down the drain or in regular trash.

    • Consult your institution's EHS department for specific procedures and to arrange for proper disposal.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Workflow start Begin Work with 3-(1,1-Difluoroethyl)benzaldehyde risk_assessment Perform Risk Assessment: - Scale of work (<10g or >10g)? - Potential for aerosol/vapor generation? - Heating or high-energy process? start->risk_assessment is_high_risk High Exposure Risk? risk_assessment->is_high_risk tier1_ppe Select Tier 1 PPE: - Nitrile Gloves - Safety Glasses - FR/Cotton Lab Coat is_high_risk->tier1_ppe No tier2_ppe Select Tier 2 PPE: - Double Gloves (Nitrile + Butyl) - Goggles & Face Shield - Chemical Apron - Respirator (if needed) is_high_risk->tier2_ppe Yes conduct_work Conduct Work in Chemical Fume Hood tier1_ppe->conduct_work tier2_ppe->conduct_work

Caption: PPE selection workflow based on procedural risk assessment.

By adhering to these protocols, you can effectively mitigate the risks associated with handling 3-(1,1-Difluoroethyl)benzaldehyde, ensuring a safe and productive research environment.

References

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  • Safety Assessment of Benzaldehyde as Used in Cosmetics. (2023, May 19). Cosmetic Ingredient Review. Retrieved February 21, 2026.
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